

Application Notes and Protocols for Tetrazine-SS-NHS in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-SS-NHS is a heterobifunctional crosslinker that enables the conjugation of biomolecules through a two-step process. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on proteins, antibodies) and a tetrazine moiety for a highly efficient and selective bioorthogonal reaction with a trans-cyclooctene (TCO) group. The inclusion of a disulfide (-SS-) bond within the linker allows for the cleavage of the conjugate under reducing conditions, providing a mechanism for controlled release of the conjugated molecules. This technology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[1][2] [3][4]

The bioconjugation process relies on the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between the tetrazine and TCO. This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[4][5][6][7][8]

Chemical Properties and Specifications



Property	Value	Reference
Chemical Formula	C19H20N6O5S2	[4]
Molecular Weight	476.54 g/mol	[4]
Purity	>93%	[4]
Physical Form	Red solid	[4]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[4]
Storage	Store at -20°C	[4][9]

Key Features and Applications

Key Features:

- Biocompatible: The click reaction occurs efficiently under mild buffer conditions (pH 6-9) and at room temperature, making it suitable for use with sensitive biological molecules.[4][5]
- Chemoselective: The tetrazine and TCO groups react specifically with each other and do not interfere with other functional groups commonly found in biological samples.[4][5]
- Unprecedented Kinetics: The inverse-electron demand Diels-Alder reaction is one of the fastest bioorthogonal ligations currently available, with reaction rates reported to be as high as 30,000 M⁻¹s⁻¹.[7][10][11]
- Cleavable Linker: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH), allowing for the controlled release of conjugated payloads.[4]

Applications:

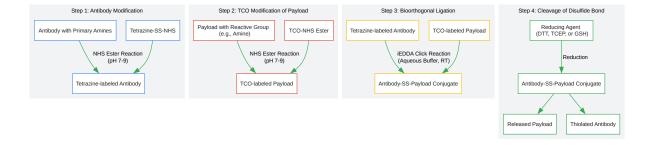
- Antibody-Drug Conjugates (ADCs): The cleavable nature of the linker is highly advantageous for the targeted delivery and release of cytotoxic drugs to cancer cells.[1][2][3]
- Fluorescent Imaging: Used for labeling biomolecules for in vitro and in vivo imaging studies.



- PET and SPECT Imaging: Enables the attachment of imaging agents to targeting moieties for diagnostic applications.
- · Drug Target Identification and Validation.
- · Radionuclide Therapy.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for using **Tetrazine-SS-NHS** in bioconjugation.



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Caption: General workflow for bioconjugation using **Tetrazine-SS-NHS**.

Detailed Experimental Protocols Protocol 1: Labeling an Antibody with Tetrazine-SS-NHS

This protocol describes the modification of an antibody with **Tetrazine-SS-NHS** to introduce the tetrazine moiety.



Materials:

- Antibody of interest (in a buffer free of primary amines, e.g., PBS)
- Tetrazine-SS-NHS
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Prepare the Antibody:
 - If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 1-5 mg/mL.
- Prepare Tetrazine-SS-NHS Stock Solution:
 - Immediately before use, dissolve **Tetrazine-SS-NHS** in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so minimize exposure to air.
 [10]
- Antibody Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the 10 mM Tetrazine-SS-NHS stock solution to the antibody solution. The optimal molar excess may need to be determined empirically for each antibody.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
- Quench the Reaction:



- Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Labeled Antibody:
 - Remove excess, unreacted **Tetrazine-SS-NHS** and quenching buffer by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
 - The purified tetrazine-labeled antibody is now ready for conjugation with a TCO-modified molecule.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between the tetrazine-labeled antibody and a TCO-modified payload.

Materials:

- Tetrazine-labeled antibody (from Protocol 1)
- TCO-modified payload
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Prepare Reactants:
 - Dissolve the TCO-modified payload in the Reaction Buffer.
- Ligation Reaction:
 - Add the TCO-modified payload to the tetrazine-labeled antibody solution. A 1.1- to 2-fold molar excess of the TCO-payload relative to the antibody is recommended to ensure complete labeling of the antibody.[10]



- Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[5]
- Purification of the Conjugate:
 - If necessary, purify the final antibody-payload conjugate from any excess TCO-payload using size-exclusion chromatography (SEC) or other appropriate purification methods based on the properties of the payload.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated payload by reducing the disulfide bond.

Materials:

- Antibody-SS-Payload conjugate
- Reducing Agent:
 - Dithiothreitol (DTT)
 - Tris(2-carboxyethyl)phosphine (TCEP)
 - Glutathione (GSH)
- Reaction Buffer: PBS, pH 7.4

Procedure using TCEP (Recommended for compatibility with downstream maleimide chemistry):

- Prepare TCEP Solution:
 - Prepare a 100 mM stock solution of TCEP in the Reaction Buffer. TCEP is more stable and effective over a wider pH range compared to DTT.[12][13]
- Cleavage Reaction:
 - Add the TCEP stock solution to the antibody-SS-payload conjugate to a final concentration of 5-20 mM.



Incubate for 15-30 minutes at room temperature.

Procedure using DTT:

- Prepare DTT Solution:
 - Prepare a 1 M stock solution of DTT in water.
- Cleavage Reaction:
 - Add the DTT stock solution to the antibody-SS-payload conjugate to a final concentration of 10-50 mM.
 - Incubate for 30-60 minutes at room temperature.

Procedure using GSH:

- Prepare GSH Solution:
 - Prepare a 100 mM stock solution of GSH in the Reaction Buffer.
- Cleavage Reaction:
 - Add the GSH stock solution to the antibody-SS-payload conjugate to a final concentration of 5-10 mM.
 - Incubate for 1-3 hours at 37°C. Cleavage with GSH is generally slower than with DTT or TCEP.[14]

Analysis of Cleavage:

 The release of the payload can be analyzed by various techniques such as SDS-PAGE (under non-reducing and reducing conditions), HPLC, or mass spectrometry, depending on the nature of the payload.

Quantitative Data Tetrazine-TCO Ligation Kinetics



The reaction between tetrazine and TCO is characterized by its rapid second-order rate constants.

Tetrazine Derivative	Dienophile	Rate Constant (k ₂) (M ⁻¹ S ⁻¹)	Reference
3,6-di-(2-pyridyl)-s- tetrazine	trans-cyclooctene	~2000	[8][15]
Hydrogen-substituted tetrazines	trans-cyclooctene	up to 30,000	[7][11]
Methyl-substituted tetrazines	trans-cyclooctene	~1000	[7]

Note: The reaction kinetics can be influenced by the specific substituents on both the tetrazine and the TCO, as well as the solvent system used.[6]

Disulfide Bond Reduction

The rate of disulfide bond cleavage is dependent on the reducing agent, its concentration, pH, and temperature.



Reducing Agent	Typical Concentration	Typical Incubation Time	Notes	Reference
TCEP	5-50 mM	< 5 minutes to 1 hour	Effective over a broad pH range (1.5-9.0); does not need to be removed before maleimide reactions.	[12][13]
DTT	10-100 mM	30-60 minutes	Less stable than TCEP; must be removed before maleimide reactions.	
GSH	1-10 mM	1-3 hours	Biologically relevant reducing agent; cleavage is generally slower.	[14][16]

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency with Tetrazine-SS-NHS	- Presence of primary amines in the buffer (e.g., Tris, glycine) Hydrolysis of the NHS ester.	- Use a buffer free of primary amines (e.g., PBS, bicarbonate) Prepare the Tetrazine-SS-NHS solution immediately before use and minimize exposure to moisture. [10]
Low Yield of Final Conjugate	- Inefficient TCO-tetrazine ligation Steric hindrance.	- Ensure a slight molar excess of the TCO-modified molecule Consider using a linker with a PEG spacer to reduce steric hindrance.[7]
Incomplete Cleavage of Disulfide Bond	- Insufficient concentration of reducing agent Inaccessible disulfide bond.	- Increase the concentration of the reducing agent or the incubation time If the disulfide bond is sterically hindered, consider adding a denaturant (e.g., for non-native disulfide bonds in proteins).
Precipitation of Antibody/Conjugate	- Aggregation due to hydrophobic interactions.	- Perform conjugation at a lower concentration Use a linker with a hydrophilic PEG spacer.[7]

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